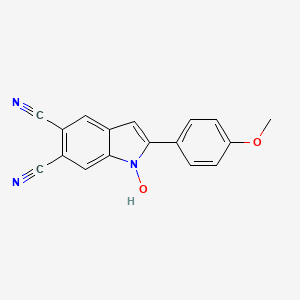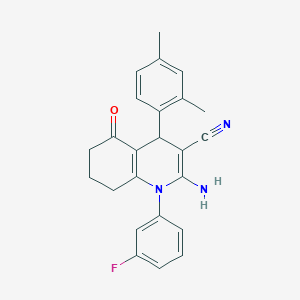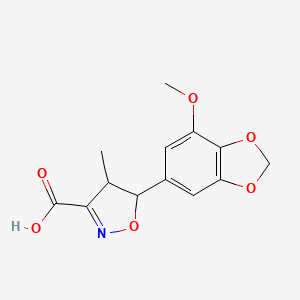![molecular formula C17H12ClF2N3O2 B15000660 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide CAS No. 217489-85-5](/img/structure/B15000660.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a chlorophenyl group and a difluorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl derivative, which is reacted with the oxadiazole intermediate.
Attachment of the difluorophenyl group: The final step involves the coupling of the difluorophenyl group to the oxadiazole-chlorophenyl intermediate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
CAS No. |
217489-85-5 |
|---|---|
Molecular Formula |
C17H12ClF2N3O2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-6-4-10(5-7-11)17-22-15(25-23-17)9-8-14(24)21-16-12(19)2-1-3-13(16)20/h1-7H,8-9H2,(H,21,24) |
InChI Key |
BVCQFCRBKQLKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B15000580.png)
![1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000590.png)


![6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine](/img/structure/B15000598.png)
![4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15000612.png)
![(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B15000614.png)
![3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B15000617.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)
![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B15000630.png)
![6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B15000635.png)
![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)

